molecular formula C12H13NO B14575217 2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- CAS No. 61564-04-3

2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl-

Cat. No.: B14575217
CAS No.: 61564-04-3
M. Wt: 187.24 g/mol
InChI Key: HCAJCBYTNDCZNT-UHFFFAOYSA-N
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Description

2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound features a benzene ring fused to an azepine ring, with two methyl groups attached at the 4th and 8th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- can be achieved through several methods. One common approach involves the lithiation of o-benzylaniline in the presence of a chiral auxiliary, followed by reaction with cinnamic acid methyl ester, deprotection, and cyclization . Another method includes the conversion of ketoxime to the desired benzazepinone using propylphosphonic anhydride as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitutions at the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzazepinones .

Scientific Research Applications

2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular processes are mediated through its influence on signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
  • 5-Methyl-4,5-dihydro-1H-1-benzazepin-2-one
  • 1,2-Diphenyl-4,5-dihydro-1H-1-benzazepin-2-one

Uniqueness

2H-1-Benzazepin-2-one, 1,5-dihydro-4,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4th and 8th positions enhances its stability and reactivity compared to other benzazepinones .

Properties

CAS No.

61564-04-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4,8-dimethyl-1,5-dihydro-1-benzazepin-2-one

InChI

InChI=1S/C12H13NO/c1-8-3-4-10-5-9(2)7-12(14)13-11(10)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

HCAJCBYTNDCZNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C1)C=CC(=C2)C

Origin of Product

United States

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